8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole
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Overview
Description
8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the desired position on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Fluoroindole: An indole derivative with a fluorine atom instead of a trifluoromethyl group.
2-Methylindole: An indole derivative with a methyl group at the 2-position.
Uniqueness
8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to other indole derivatives. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c13-12(14,15)7-1-2-10-8(5-7)9-6-16-4-3-11(9)17-10/h1-2,5,16-17H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPUCEQWDVENCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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